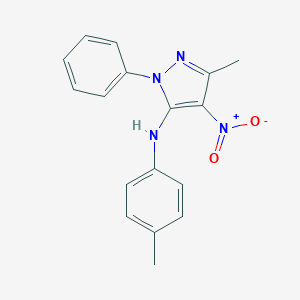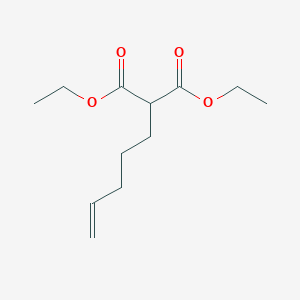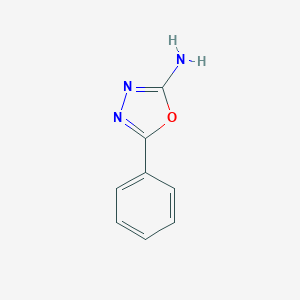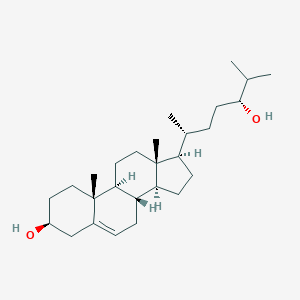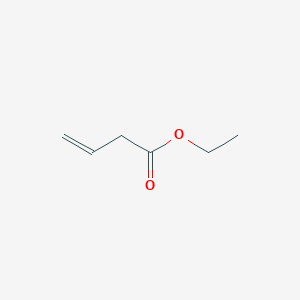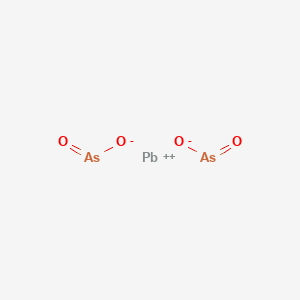
ジエチルフェニルホスホネート
概要
説明
Diethyl phenylphosphonate (DEP) is an organophosphorous compound with a wide range of applications in the scientific and industrial fields. It is used as a reagent for the synthesis of various compounds, as a catalyst for organic reactions, and as a stabilizer for polymers. DEP has also been studied for its potential biological applications, such as its use as an insecticide, as well as its potential as a therapeutic agent.
科学的研究の応用
有機リン化学と加水分解
DEPPは、ホスフィン酸とホスホン酸を含む有機リン化合物のファミリーに属します。これらの化合物は、中間体および生物学的に活性な分子として機能します。DEPPは、酸性条件と塩基性条件の両方で加水分解され、C-O結合の切断につながります。 さらに、トリメチルシリルハライドもこのプロセスを促進できます .
抗菌剤
ホスフィン酸とホスホン酸は、抗菌性を示します。DEPPから誘導されたフォスフォマイシンは、多剤耐性(MDR)菌および多剤耐性(XDR)菌に対して効果的です。 その広域スペクトル活性により、細菌感染症の治療に役立ちます .
抗ウイルス剤
DEPP誘導体は、抗ウイルス療法において重要な役割を果たします。非環状ヌクレオシドホスホン酸誘導体(シドフォビル、アデフォビル、テノフォビルなど)は、DNAウイルスとレトロウイルスに対抗します。 一部のDEPPベースの化合物は、C型肝炎ウイルスとインフルエンザAウイルスにも効果的です .
神経学的およびCNS治療薬
グルタミン酸とGABAベースの中枢神経系(CNS)治療薬は、DEPP誘導体を使用します。代謝型グルタミン酸受容体の作動薬は、脳障害(統合失調症、パーキンソン病、疼痛など)の潜在的な標的です。 GABAベースの化合物は、てんかんや不安などの神経障害に対処します .
骨の健康とドロナート
ドロナートとして知られるDEPP誘導体は、骨密度を高めます。 これらの化合物は、骨粗鬆症の治療と予防に役立ちます .
抗がん剤とACE阻害剤
DEPPベースの化合物は、抗がん活性を示します。それらは、抗マラリア剤およびアンジオテンシン変換酵素(ACE)阻害剤としての可能性があります。 これらの用途は、健康と医学における多様な役割を強調しています .
作用機序
Target of Action
Diethyl phenylphosphonate is a type of organophosphorus compound Organophosphorus compounds are known to interact with a wide range of biological targets, often mimicking the phosphates and carboxylates of biological molecules to potentially inhibit metabolic enzymes .
Biochemical Pathways
The biochemical pathways affected by diethyl phenylphosphonate are primarily related to the formation of C–P bonds . This process is crucial in the synthesis of organophosphorus compounds, which have wide-ranging applications in medicinal chemistry, agrochemicals, and materials sciences . The formation of diethyl phenylphosphonate (the phosphoryl-aryl coupling product) has a larger overall driving force than the formation of diethyl benzoylphosphonate (the phosphoryl-acyl coupling product), although the latter is kinetically easier .
Result of Action
The result of the action of diethyl phenylphosphonate is the formation of C–P bonds, leading to the production of organophosphorus compounds . These compounds can potentially inhibit metabolic enzymes, mimicking the phosphates and carboxylates of biological molecules .
Action Environment
The action of diethyl phenylphosphonate can be influenced by various environmental factors. For instance, the compound should be stored in a cool, ventilated warehouse . It should be kept separate from oxidants and food chemicals, and the container should be kept sealed . It should also be kept away from fire and heat sources . These factors can influence the compound’s action, efficacy, and stability.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Diethyl phenylphosphonate plays a significant role in biochemical reactions. It interacts with a broad range of O, S, N, and C nucleophiles . The phosphonate functional group is a cornerstone of modern organic chemistry and can be found in the scaffolds of a range of bioactive products .
Molecular Mechanism
The molecular mechanism of Diethyl phenylphosphonate involves chemoselective activation with triflic anhydride, enabling flexible and even iterative substitution . This procedure allows for the preparation of phosphonylated derivatives, several of which exhibit interesting biological activities .
Metabolic Pathways
Diethyl phenylphosphonate is involved in various metabolic pathways. The hydrolysis of phosphinates and phosphonates, including Diethyl phenylphosphonate, can take place under both acidic and basic conditions .
特性
IUPAC Name |
diethoxyphosphorylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15O3P/c1-3-12-14(11,13-4-2)10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZEGPPPCKHRYGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1=CC=CC=C1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15O3P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50169979 | |
| Record name | Phosphonic acid, phenyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1754-49-0 | |
| Record name | Diethyl phenylphosphonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1754-49-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phosphonic acid, phenyl-, diethyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001754490 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diethyl phenylphosphonate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5742 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphonic acid, phenyl-, diethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50169979 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diethyl phenylphosphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

